(+)-Isopinocampheol

Description

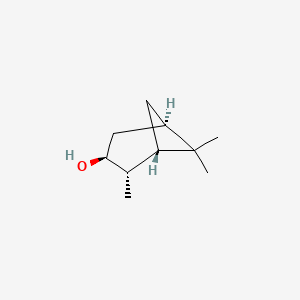

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPVLJRCJUVQFA-KZVJFYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27779-29-9, 24041-60-9, 51152-11-5 | |

| Record name | Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27779-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Isopinocampheol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24041-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S-(1alpha,2beta,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024041609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Isopinocampheol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027779299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-(1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-Isopinocampheol chemical properties and structure

An In-depth Technical Guide to (+)-Isopinocampheol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and logical workflows pertinent to its study and application.

Chemical Properties of this compound

This compound is a monoterpenoid alcohol. It is the dextrorotatory enantiomer of isopinocampheol. The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][4] |

| Molecular Weight | 154.25 g/mol | [1][2][3][4] |

| CAS Number | 27779-29-9 | [1][2][3][4] |

| IUPAC Name | (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | [2] |

| Synonyms | (1S,2S,3S,5R)-3-Pinanol, (+)-3-Pinanol | [1] |

| Physical State | Solid | [1][4] |

| Melting Point | 51-53 °C | [1][4] |

| Boiling Point | 217-219 °C | [1][5] |

| Density (estimate) | ~0.96 g/cm³ | |

| Solubility in Water | 926.3 mg/L at 25 °C (estimated) | [5] |

| Optical Activity | [α]²⁰/D +35.1°, c = 20 in ethanol | [1][4] |

| Flash Point | 93.4 °C (closed cup) | [4][6] |

Chemical Structure of this compound

This compound possesses a bicyclic pinane skeleton with a hydroxyl group at the C3 position. The stereochemistry of the four chiral centers is defined as 1S, 2S, 3S, 5R. This specific spatial arrangement of atoms is crucial for its chemical reactivity and biological activity.

| Structural Representation | Identifier |

| SMILES | C[C@@H]1--INVALID-LINK--CC2CC1C2(C)C |

| InChI | 1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 |

| InChIKey | REPVLJRCJUVQFA-KZVJFYERSA-N |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of isopinocampheol are critical for its application in research and development.

Synthesis of this compound

This compound can be synthesized via the hydroboration-oxidation of (-)-α-pinene. The following is a representative protocol adapted from the synthesis of its enantiomer.

Materials:

-

(-)-α-Pinene

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (-)-α-pinene dissolved in anhydrous THF.

-

The flask is cooled in an ice bath, and the borane-dimethyl sulfide complex is added dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the hydroboration reaction, forming diisopinocampheylborane.

-

The reaction mixture is then cooled again in an ice bath, and a solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. This oxidation step should be performed with caution as it is exothermic.

-

The mixture is stirred for an additional period to ensure complete oxidation.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by distillation or recrystallization to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample is typically dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

1D spectra (¹H and ¹³C) and 2D spectra (such as COSY, HSQC, and HMBC) are recorded to confirm the structure and assign all proton and carbon signals.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹ and C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for separation and identification.

-

Electron ionization (EI) is a common method for fragmentation and analysis.

-

The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to confirm the molecular weight and structural features of the compound.

Logical Workflow and Potential Applications

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, its derivatives have shown promising biological activities, suggesting potential avenues for drug development. The following diagram illustrates a logical workflow from the synthesis of this compound to its potential application as a scaffold for antiviral and antifungal agents.

Caption: Logical workflow from synthesis to potential applications of this compound.

This workflow highlights the progression from the synthesis and purification of this compound to its structural confirmation through various spectroscopic techniques. Subsequently, it can be chemically modified to produce derivatives with potential therapeutic applications, such as antiviral and antifungal agents, based on the activities observed for related compounds. For instance, derivatives of the enantiomer, (-)-isopinocampheol, have shown to be potent antiviral compounds against filoviruses like Ebola and Marburg viruses. The proposed mechanism of action for these derivatives involves binding to the viral surface glycoproteins. Additionally, a dithiophosphoric acid derivative of this compound has been reported to exhibit antifungal effects. These findings underscore the potential of the isopinocampheol scaffold in the development of new therapeutic agents.

References

- 1. (+)-fenchol and (-)-isopinocampheol derivatives targeting the entry process of filoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. l-Isopinocampheol | CymitQuimica [cymitquimica.com]

- 5. This compound | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isopinocampheol, 25465-65-0 [thegoodscentscompany.com]

Technical Guide to (+)-Isopinocampheol: A Chiral Auxiliary with Emerging Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopinocampheol, a bicyclic monoterpene alcohol, is a versatile and highly valued chiral auxiliary in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical identity, physical properties, and established applications in stereoselective chemistry. Furthermore, it delves into the emerging research on the biological activities of isopinocampheol derivatives, particularly their potential as novel antiviral agents. While direct modulation of specific signaling pathways by this compound is yet to be fully elucidated, this guide presents a synthesis of current knowledge and explores potential mechanisms of action based on related monoterpenoids, offering a forward-looking perspective for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a chiral organic compound with the systematic IUPAC name (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol .[1] Its unique rigid bicyclic structure and defined stereochemistry make it an invaluable tool in asymmetric synthesis.

| Property | Value | Reference |

| CAS Number | 27779-29-9 | [2] |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 51-53 °C | [2] |

| Boiling Point | 219 °C | [2] |

| Optical Activity | [α]20/D +35.1°, c = 20 in ethanol | [2] |

Applications in Asymmetric Synthesis

The primary and most well-established application of this compound is as a chiral auxiliary .[3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the product. This strategy is fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Logical Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: Workflow of asymmetric synthesis using a chiral auxiliary.

Experimental Protocols: Synthesis of this compound

This compound is commonly synthesized from the readily available natural product (+)-α-pinene through a hydroboration-oxidation reaction. This procedure is a cornerstone of asymmetric synthesis, providing access to a key chiral building block.

Reaction: Hydroboration-Oxidation of (+)-α-Pinene

Materials:

-

(+)-α-Pinene

-

Borane-dimethyl sulfide complex (BMS) or another borane source

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Hydroboration:

-

A solution of (+)-α-pinene in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for a specified period, allowing for the formation of the diisopinocampheylborane intermediate.

-

-

Oxidation:

-

The reaction mixture is warmed to room temperature.

-

A solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.

-

The mixture is stirred for several hours at room temperature to ensure complete oxidation.

-

-

Work-up and Purification:

-

The reaction mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by recrystallization or column chromatography to yield a white crystalline solid.

-

Biological Activity and Therapeutic Potential

While the primary application of this compound remains in synthesis, recent research has highlighted the therapeutic potential of its derivatives, particularly in the realm of antiviral drug discovery.

Antiviral Activity of Isopinocampheol Derivatives

A recent study has demonstrated that derivatives of the enantiomer, (-)-isopinocampheol, exhibit potent antiviral activity against highly pathogenic filoviruses, namely Ebola and Marburg viruses.[4] These derivatives, which incorporate an N-alkylpiperazine moiety, were found to inhibit viral entry into host cells.

Key Findings:

-

Potent Inhibition: The derivatives showed half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range against lentiviruses pseudotyped with Ebola virus glycoprotein (GP).[4]

-

Mechanism of Action: The proposed mechanism involves the binding of these compounds to the viral surface glycoproteins (GPs), which are essential for viral entry.[4] Additionally, these derivatives were shown to possess lysosomotropic properties, meaning they accumulate in the lysosomes of host cells. This dual-action mechanism is a promising strategy for antiviral development.[4]

Hypothesized Mechanism of Antiviral Action

The antiviral activity of isopinocampheol derivatives against filoviruses is thought to be a multi-step process targeting viral entry.

Caption: Dual mechanism of antiviral action of isopinocampheol derivatives.

Potential for Broader Biological Activity

Monoterpenes and their alcohol derivatives, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[5][6] Many of these effects are mediated through interactions with cellular signaling pathways and ion channels. For instance, the structurally related monoterpene alcohol, menthol, is known to modulate the activity of TRP (Transient Receptor Potential) channels and voltage-gated ion channels.[5] It is plausible that this compound and its derivatives could also interact with similar cellular targets, representing a promising avenue for future research in drug discovery.

Future Directions and Conclusion

This compound is a well-established and indispensable chiral auxiliary in the field of asymmetric synthesis. The recent discovery of potent antiviral activity in its derivatives has opened up a new and exciting frontier for its application in drug development. While the direct biological activity and specific signaling pathway modulation of this compound remain to be fully characterized, the existing evidence strongly suggests that this molecule and its derivatives are a promising scaffold for the development of novel therapeutics.

Future research should focus on:

-

Synthesizing and screening a broader library of this compound derivatives for various biological activities, including antiviral, anticancer, and anti-inflammatory effects.

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. (1S,2S,3S,5R)-(+)-异松蒎醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Effect of acyclic monoterpene alcohols and their derivatives on TRP channels. | Semantic Scholar [semanticscholar.org]

- 4. (+)-fenchol and (-)-isopinocampheol derivatives targeting the entry process of filoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Activity of Monoterpenes Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Natural Occurrence of (+)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and natural occurrence of (+)-isopinocampheol, a chiral monoterpenoid alcohol. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development in chemistry and drug discovery.

Introduction

This compound is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. As a chiral molecule, it exists as two enantiomers, this compound and (-)-isopinocampheol. This guide focuses on the (+)-enantiomer, detailing its chemical synthesis, primarily through the hydroboration-oxidation of α-pinene, and its presence in various natural sources. The distinct stereochemistry of this compound makes it a valuable chiral auxiliary and starting material in asymmetric synthesis.

Chemical Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydroboration-oxidation of (-)-α-pinene. This reaction proceeds with high stereoselectivity, yielding the desired (+)-enantiomer.

Synthesis Pathway

The synthesis involves a two-step process: the hydroboration of (-)-α-pinene to form a diisopinocampheylborane intermediate, followed by oxidation to yield this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures.

Materials:

-

(-)-α-Pinene (high enantiomeric purity)

-

Borane-dimethyl sulfide complex (BMS)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Hydroboration:

-

A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (-)-α-pinene and anhydrous THF under a nitrogen atmosphere.

-

The flask is cooled in an ice bath.

-

Borane-dimethyl sulfide complex is added dropwise from the dropping funnel to the stirred solution of (-)-α-pinene.

-

The reaction mixture is stirred at 0°C for a specified period, typically several hours, to ensure the complete formation of diisopinocampheylborane.

-

-

Oxidation:

-

After the hydroboration is complete, the reaction mixture is cooled again in an ice bath.

-

A solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30°C.

-

After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete oxidation.

-

-

Work-up and Purification:

-

The reaction mixture is transferred to a separatory funnel, and the aqueous layer is separated.

-

The organic layer is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.

-

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Yield | 80-90% | |

| Enantiomeric Excess (ee) | >98% | |

| Melting Point | 55-57 °C | |

| Specific Rotation [α]D | +33.8° (c=10, benzene) |

Natural Occurrence of this compound

This compound is a constituent of the essential oils of several plant species. Its presence contributes to the characteristic aroma of these plants.

Plant Sources

Isopinocampheol has been identified in the essential oils of the following plants:

-

Hyssopus officinalis (Hyssop): The essential oil of hyssop is a significant source of isopinocamphone, a ketone derivative of isopinocampheol. Isopinocampheol itself is also present.

-

Dracocephalum nutans (Nodding Dragon's Head): The essential oil of this plant contains a variety of monoterpenoids, including isopinocampheol.

-

Picea abies (Norway Spruce): The needles of the Norway spruce produce an essential oil that contains α-pinene and its derivatives, including isopinocampheol.

Isolation from Natural Sources

The isolation of this compound from essential oils is a multi-step process that begins with the extraction of the oil from the plant material, followed by chromatographic separation to isolate the specific compound.

Experimental Protocol: Generalized Isolation from Essential Oil

This protocol outlines a general procedure for the isolation of this compound from a suitable essential oil, such as that of Hyssopus officinalis.

Materials:

-

Essential oil rich in isopinocampheol (e.g., Hyssop oil)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Essential Oil Extraction:

-

The essential oil is first obtained from the plant material (e.g., leaves and flowering tops of Hyssopus officinalis) via steam distillation or hydrodistillation.

-

-

Fractional Distillation (Optional):

-

The crude essential oil can be subjected to fractional distillation under reduced pressure to obtain a fraction enriched in isopinocampheol. This step helps to simplify the subsequent chromatographic separation.

-

-

Column Chromatography:

-

A glass column is packed with silica gel using a slurry method with hexane.

-

The isopinocampheol-rich fraction (or crude essential oil) is loaded onto the top of the column.

-

The column is eluted with a solvent gradient, starting with non-polar solvents (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by TLC to monitor the separation.

-

Fractions containing pure isopinocampheol (as determined by TLC and subsequent analytical techniques like GC-MS) are combined.

-

-

Solvent Removal and Characterization:

-

The solvent is removed from the combined fractions using a rotary evaporator to yield the purified this compound.

-

The identity and purity of the isolated compound are confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its specific rotation.

-

Quantitative Data for Natural Occurrence

The concentration of isopinocampheol and its isomers in essential oils can vary depending on the plant's geographical origin, harvest time, and extraction method.

| Plant Source | Compound | Concentration Range (%) | Reference |

| Hyssopus officinalis | Isopinocamphone | 30 - 50 | |

| Isopinocampheol | 1 - 5 | ||

| Dracocephalum nutans | Isopinocampheol | 3 - 5 |

Note: Data on the specific enantiomeric excess of this compound in these natural sources is limited in the current literature. Chiral gas chromatography is the standard method for determining the enantiomeric ratio of volatile compounds in essential oils.

Applications in Drug Development and Research

The chiral nature of this compound makes it a valuable tool in asymmetric synthesis. It is often used as a chiral auxiliary to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure target molecules. This is of particular importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

Conclusion

This compound is a readily accessible chiral building block, available through both efficient chemical synthesis and isolation from natural sources. The well-established hydroboration-oxidation of (-)-α-pinene provides a reliable route to high-purity this compound. While present in several essential oils, its isolation from these complex mixtures requires careful chromatographic techniques. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this versatile chiral molecule. Further research into the enantiomeric distribution of isopinocampheol in a wider range of plant species could provide valuable insights into its biosynthesis and potential for new applications.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (+)-Isopinocampheol

This technical guide provides a comprehensive overview of the stereochemistry and the determination of enantiomeric purity for this compound. It includes detailed experimental protocols, comparative data tables, and process visualizations to support advanced research and development applications.

Introduction to this compound

This compound is a chiral monoterpenoid alcohol that serves as a valuable chiral auxiliary and building block in asymmetric synthesis. Its rigid bicyclic structure and well-defined stereocenters make it an effective reagent for controlling the stereochemical outcome of chemical reactions. The precise stereochemistry and high enantiomeric purity of this compound are critical for its successful application in the synthesis of pharmaceuticals and other fine chemicals.

Stereochemistry and Absolute Configuration

The stereochemical descriptor for this compound is (1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[1]. Its enantiomer, (-)-isopinocampheol, has the opposite configuration at all stereocenters: (1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol[2][3]. The relationship between these enantiomers is that of non-superimposable mirror images.

Caption: Enantiomeric relationship between (+) and (-)-Isopinocampheol.

Physical and Chiroptical Properties

The distinct stereochemistry of each enantiomer gives rise to specific physical and chiroptical properties, which are summarized below.

| Property | This compound | (-)-Isopinocampheol |

| IUPAC Name | (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol[1] | (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol[2] |

| CAS Number | 27779-29-9[1] | 25465-65-0[3][4] |

| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₈O[2][3] |

| Molecular Weight | 154.25 g/mol [1] | 154.25 g/mol [2][3] |

| Melting Point | 51-53 °C | 51-53 °C[3] |

| Boiling Point | 219 °C | 219 °C[3] |

| Specific Rotation | [α]²⁰/D +35.1° (c=20 in ethanol) | [α]²²/D -34° (c=20 in ethanol)[3] |

Synthesis via Asymmetric Hydroboration

This compound is synthesized via the hydroboration-oxidation of (-)-α-pinene. This reaction is highly stereoselective, with the borane reagent adding to the less sterically hindered face of the double bond, followed by oxidation with retention of configuration[5][6][7]. The use of (-)-α-pinene of high enantiomeric purity is crucial for obtaining this compound with high enantiomeric excess[8].

Caption: Stereoselective synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of isopinocampheol enantiomers[8][9][10].

-

Apparatus Setup : Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum inlet, and a condenser under a nitrogen atmosphere.

-

Hydroboration :

-

Charge the flask with (-)-α-pinene (≥91% ee) and anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add borane-methyl sulfide complex (BH₃·SMe₂) via syringe while maintaining the temperature at 0 °C.

-

Allow the mixture to stir at 0 °C for several hours until the formation of solid (+)-(diisopinocampheyl)borane is complete. For improved optical purity, an equilibration period can be employed[9].

-

-

Oxidation :

-

Slowly add 3 M aqueous sodium hydroxide (NaOH) to the reaction mixture, ensuring the temperature does not rise excessively.

-

Carefully add 30% aqueous hydrogen peroxide (H₂O₂) dropwise, maintaining the reaction temperature around 50-55 °C[9].

-

After the addition is complete, stir the mixture at this temperature for one hour to ensure complete oxidation.

-

-

Workup and Purification :

-

Cool the mixture to room temperature and saturate the aqueous layer with sodium chloride.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with water to remove any remaining diglyme or THF, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound, which typically crystallizes upon cooling[9]. Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether.

-

Determination of Enantiomeric Purity

The enantiomeric purity, often expressed as enantiomeric excess (% ee), is a critical quality attribute. It is calculated as:

% ee = |(% Major Enantiomer - % Minor Enantiomer)|[11][12]

Several analytical techniques can be employed for its determination.

Comparative Data on Enantiomeric Purity

| Starting Material | Method of Synthesis | Resulting Product | Enantiomeric Purity (ee) | Reference |

| (-)-α-Pinene (≥81% ee) | Hydroboration, Oxidation with Sodium Perborate | This compound | 97% | Org. Synth. 2015[8] |

| (+)-α-Pinene (≥91% ee) | Hydroboration, Oxidation with Sodium Perborate | (-)-Isopinocampheol | >97% | Org. Synth. 2015[8] |

| (-)-α-Pinene | Hydroboration with in situ generated diborane | (-)-Isopinocampheol | >99% (after equilibration) | Org. Synth. Coll. Vol. 7[9] |

Analytical Methods and Protocols

Chiral GC is a powerful method for separating and quantifying enantiomers. It utilizes a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin[13].

General Protocol:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane or dichloromethane).

-

Inject the sample into a gas chromatograph equipped with a suitable chiral capillary column (e.g., Rt-βDEX series).

-

Develop a temperature program that provides baseline separation of the (+) and (-) enantiomers.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess using the formula: % ee = |(Area(+) - Area(-)) / (Area(+) + Area(-))| * 100.

This method involves converting the enantiomeric alcohols into diastereomeric esters by reaction with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride)[14][15]. These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification[16].

Caption: Workflow for ee determination by Mosher's ester analysis.

Experimental Protocol (Mosher's Ester Analysis): [14]

-

Sample Preparation : In an NMR tube or small vial under an inert atmosphere, dissolve a known quantity of the this compound sample (e.g., 0.1 mmol) in dry dichloromethane or CDCl₃.

-

Reagent Addition : Add pyridine (4 equivalents) and a catalytic amount of dimethylaminopyridine (DMAP).

-

Derivatization : Add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (2 equivalents) via syringe.

-

Reaction : Stir the mixture at room temperature for 12-18 hours or until the reaction is complete, as monitored by TLC.

-

Analysis : Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the crude reaction mixture.

-

Quantification : Identify a well-resolved, non-overlapping signal (e.g., the -OCH₃ or a proton near the stereocenter) for each of the two diastereomers. Integrate the corresponding peaks.

-

Calculation : Calculate the enantiomeric excess based on the integral ratio.

This classical method relies on measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer[11].

Protocol:

-

Prepare a solution of the this compound sample with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).

-

Use a polarimeter to measure the observed optical rotation (α_obs) of the solution in a cell of a known path length (l, in dm).

-

Calculate the specific rotation of the sample: [α]_sample = α_obs / (c * l).

-

Calculate the enantiomeric excess (also called optical purity in this context) using the formula: % ee = ([α]_sample / [α]_pure) * 100, where [α]_pure is the specific rotation of enantiomerically pure this compound (+35.1°).

Conclusion

The stereochemical integrity and enantiomeric purity of this compound are paramount for its use as a chiral auxiliary in asymmetric synthesis. The stereoselective hydroboration of (-)-α-pinene provides a reliable route to this compound with high enantiomeric excess. Accurate determination of this purity is essential and can be accomplished through several robust analytical methods, including chiral GC, NMR analysis of diastereomeric derivatives, and polarimetry. The protocols and data presented in this guide serve as a technical resource for scientists and developers working with this important chiral molecule.

References

- 1. This compound | C10H18O | CID 90350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-Isopinocampheol | C10H18O | CID 10524983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R,3R,5S)-(-)-Isopinocampheol 98 25465-65-0 [sigmaaldrich.com]

- 4. isopinocampheol, 25465-65-0 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. gcms.cz [gcms.cz]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of (+)-Isopinocampheol: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Potential of a Bicyclic Monoterpenoid

(+)-Isopinocampheol, a bicyclic monoterpenoid alcohol, is a natural compound found in the essential oils of various plants. As a constituent of the pinane family, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known and potential biological effects of this compound, tailored for researchers, scientists, and drug development professionals. The guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways and experimental workflows.

Overview of Biological Activities

While research specifically focused on the (+)-isomer of isopinocampheol is limited, studies on related monoterpenes and essential oils containing isopinocampheol suggest a range of potential biological activities. These include antiviral, anti-inflammatory, antinociceptive, antimicrobial, insecticidal, and herbicidal effects. It is crucial to note that much of the available quantitative data pertains to essential oils or other related monoterpenes, and further research is required to elucidate the specific potency of this compound.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for biological activities associated with compounds structurally related to this compound. This data is provided as a reference point due to the limited specific data for this compound itself.

Table 1: Antiviral Activity

| Compound/Extract | Virus | Assay | IC50 | Citation |

| Sulfoquinovosyl diacylglycerol | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | 6.8 µg/mL | [1] |

| Acyclovir (Reference) | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction Assay | 1.5 µg/mL | [1] |

Table 2: Antimicrobial Activity

| Compound/Extract | Microorganism | Assay | MIC | Citation |

| Essential oil of Toona sinensis | Staphylococcus aureus (MSSA) | Broth Microdilution | 0.125 mg/mL | [2] |

| Essential oil of Toona sinensis | Staphylococcus aureus (MRSA) | Broth Microdilution | 1 mg/mL | [2] |

| Carvacrol | Staphylococcus aureus (MSSA) | Broth Microdilution | 128.0 - 203.2 µg/mL | [3] |

| Thymol | Staphylococcus aureus (MSSA) | Broth Microdilution | 256.0 - 724.01 µg/mL | [3] |

Table 3: Insecticidal Activity

| Compound/Extract | Insect | Assay | LC50 | Citation |

| Essential oil of Croton nepetaefolius leaves | Aedes aegypti larvae | Larvicidal Bioassay | 77.6 mg/mL | [4] |

| Eugenol | Aedes aegypti larvae | Larvicidal Bioassay | 63.48 ppm (F0 generation) | [5] |

Table 4: Herbicidal Activity

| Compound/Extract | Plant | Assay | IC50 | Citation |

| Not specified | Lolium multiflorum | Not specified | Not specified | [6] |

Table 5: Anti-inflammatory Activity

| Compound/Extract | Model | Assay | ED50 | Citation |

| Ellagic Acid | Carrageenan-induced paw edema in rats | Paw Volume Measurement | 8.41 mg/kg | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Antiviral Activity: Plaque Reduction Assay for HSV-1

This assay is used to determine the concentration of an antiviral agent that inhibits the formation of plaques (areas of virus-infected cells) by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus-1 (HSV-1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound or control medium to the respective wells.

-

Overlay: Add methylcellulose overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.

-

Plaque Staining and Counting: Remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol). Stain the cell monolayer with crystal violet solution. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

This compound solution

-

Positive control (e.g., Indomethacin)

-

Vehicle control (e.g., saline or appropriate solvent)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the animals into groups: vehicle control, positive control, and different dose groups of this compound. Administer the respective treatments orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following treatment, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treatment group in comparison to the vehicle control group.

Antinociceptive Activity: Hot Plate Test in Mice

This test is used to assess the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.

Materials:

-

Male Swiss albino mice

-

Hot plate apparatus

-

This compound solution

-

Positive control (e.g., Morphine)

-

Vehicle control

Procedure:

-

Animal Acclimatization and Selection: Acclimatize the mice and select those that show a baseline reaction time of 5-15 seconds on the hot plate set at a constant temperature (e.g., 55 ± 0.5°C).

-

Grouping and Administration: Divide the selected mice into groups and administer the respective treatments.

-

Testing: At predetermined time intervals after treatment (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

-

Latency Measurement: Record the latency to the first sign of nociception, which may be licking of the paws, jumping, or flicking of the hind paws. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

-

Calculation of Maximum Possible Effect (%MPE): The antinociceptive effect is quantified as the percentage of the maximum possible effect using the formula: %MPE = [(Test latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or appropriate broth

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are not yet fully elucidated, the anti-inflammatory and antinociceptive effects of many monoterpenes are known to involve the modulation of key signaling pathways.

Anti-inflammatory Pathway: NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Anti-inflammatory and Nociceptive Pathway: MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in inflammation and pain signaling.

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Antinociceptive Pathway: TRP Channel Modulation

Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPA1, are key players in nociception, detecting noxious thermal and chemical stimuli. Some monoterpenes are known to modulate the activity of these channels.

Caption: Hypothetical modulation of TRP channels by this compound in nociception.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro antimicrobial activity of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, given the diverse biological activities observed in structurally related monoterpenes. However, this technical guide highlights a significant gap in the literature regarding specific, quantitative data on the biological effects of the pure (+)-enantiomer.

Future research should focus on:

-

Isolation and purification of this compound to enable rigorous biological testing.

-

Systematic screening of its antiviral, anti-inflammatory, antinociceptive, antimicrobial, insecticidal, and herbicidal activities to determine specific IC50, ED50, LC50, and MIC values.

-

Elucidation of the precise molecular mechanisms of action , including its effects on key signaling pathways such as NF-κB, MAPK, and its interaction with ion channels like TRP channels.

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of this compound.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in drug discovery and development.

References

- 1. thaiscience.info [thaiscience.info]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. mdpi.com [mdpi.com]

- 4. dipterajournal.com [dipterajournal.com]

- 5. Persistent susceptibility of Aedes aegypti to eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cytekbio.com [cytekbio.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Isopinocampheol Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: (+)-Isopinocampheol, a bicyclic monoterpenoid derived from α-pinene, serves as a versatile chiral building block in organic synthesis. Its derivatives and analogs have garnered significant attention in the scientific community, particularly for their potential applications in drug discovery due to their diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their antiviral and nematicidal properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

I. Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically begins with the hydroboration-oxidation of (+)-α-pinene to yield (-)-isopinocampheol. Subsequent chemical modifications can then be performed to generate a library of derivatives, including ethers, esters, and nitrogen-containing analogs.

A. Synthesis of (-)-Isopinocampheol from (+)-α-Pinene

A common and well-established method for the preparation of (-)-isopinocampheol involves the hydroboration of (+)-α-pinene followed by oxidation.

Experimental Protocol:

Materials:

-

(+)-α-pinene

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂, 30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with (+)-α-pinene and anhydrous THF.

-

The flask is cooled in an ice bath, and the borane-dimethyl sulfide complex is added dropwise via the dropping funnel while maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the hydroboration reaction.

-

The reaction is then carefully quenched by the slow, dropwise addition of water.

-

Sodium hydroxide solution is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with cooling. This step oxidizes the organoborane intermediate to the corresponding alcohol.

-

The reaction mixture is stirred for an additional hour at room temperature.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude (-)-isopinocampheol can be purified by distillation or crystallization to yield the pure product.

B. Synthesis of N-Alkylpiperazine Derivatives of (-)-Isopinocampheol

N-alkylpiperazine derivatives of (-)-isopinocampheol have demonstrated significant antiviral activity, particularly against filoviruses like Ebola.[1] The synthesis generally involves the alkylation of (-)-isopinocampheol followed by nucleophilic substitution with a desired N-alkylpiperazine.

Experimental Protocol (General):

Materials:

-

(-)-Isopinocampheol

-

A suitable dihaloalkane (e.g., 1-bromo-3-chloropropane)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

A desired N-alkylpiperazine (e.g., 1-methylpiperazine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Alkylation of (-)-Isopinocampheol:

-

To a stirred suspension of sodium hydride in anhydrous DMF, a solution of (-)-isopinocampheol in DMF is added dropwise at 0 °C under a nitrogen atmosphere.

-

The mixture is stirred at room temperature for 1 hour.

-

The dihaloalkane is then added, and the reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water and extracted with an organic solvent like diethyl ether.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

-

Nucleophilic Substitution with N-Alkylpiperazine:

-

The purified haloalkyl ether of (-)-isopinocampheol is dissolved in acetonitrile.

-

The desired N-alkylpiperazine and potassium carbonate are added to the solution.

-

The reaction mixture is refluxed for several hours until completion (monitored by TLC).

-

The solid is filtered off, and the solvent is evaporated.

-

The residue is purified by column chromatography to yield the final N-alkylpiperazine derivative of (-)-isopinocampheol.

-

C. Synthesis of 3-Pinanimine Derivatives

3-Pinanimine derivatives, synthesized from α-pinene, have shown promising nematicidal activity.[2] The synthesis involves hydroboration, oxidation to the corresponding ketone (isopinocamphone), and subsequent condensation with an amine.

Experimental Protocol (General):

Materials:

-

(-)-α-pinene

-

Borane-dimethyl sulfide complex (BMS)

-

Sodium perborate tetrahydrate

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

-

A desired primary amine (e.g., aniline)

-

Toluene

-

Molecular sieves

-

Standard laboratory glassware and purification equipment

Procedure:

-

Synthesis of (-)-Isopinocampheol: As described in section I.A.

-

Oxidation to (-)-Isopinocamphone:

-

(-)-Isopinocampheol is dissolved in a suitable solvent like dichloromethane.

-

Pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the oxidation is complete.

-

The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is evaporated.

-

-

Condensation to form 3-Pinanimine:

-

(-)-Isopinocamphone and the desired primary amine are dissolved in toluene.

-

Molecular sieves are added to remove the water formed during the reaction.

-

The mixture is refluxed for several hours.

-

The molecular sieves are filtered off, and the solvent is removed under reduced pressure to yield the crude 3-pinanimine derivative, which can be further purified if necessary.

-

II. Biological Activities and Experimental Protocols

A. Antiviral Activity against Filoviruses

Derivatives of (-)-isopinocampheol, particularly those containing an N-alkylpiperazine moiety, have shown potent in vitro activity against Ebola virus.[1] The mechanism of action is thought to involve binding to the viral glycoprotein (GP), which is crucial for viral entry into host cells, as well as exhibiting lysosomotropic properties.[1]

Experimental Protocol: Pseudotyped Virus Entry Assay

This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level laboratory (BSL-2) as it uses a replication-deficient virus expressing the glycoprotein of a pathogenic virus.

Materials:

-

HEK293T cells (human embryonic kidney) or Huh7 cells (human hepatoma)

-

Vesicular stomatitis virus (VSV) pseudotyped with Ebola virus glycoprotein (VSV-EBOV-GP) and expressing a reporter gene (e.g., luciferase or GFP)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (isopinocampheol derivatives) at various concentrations

-

Control compounds (e.g., a known inhibitor and a vehicle control)

-

96-well cell culture plates

-

Luminometer or fluorescence microscope for signal detection

Procedure:

-

Cell Seeding: Seed HEK293T or Huh7 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for a specified pre-incubation time (e.g., 1 hour).

-

Infection: Infect the cells with the VSV-EBOV-GP pseudotyped virus.

-

Incubation: Incubate the plates for a period that allows for viral entry and reporter gene expression (e.g., 24-48 hours).

-

Signal Detection: Measure the reporter gene expression (luciferase activity or GFP fluorescence).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration. The 50% cytotoxic concentration (CC50) should also be determined in parallel using a cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the selectivity index (SI = CC50/IC50).

B. Nematicidal Activity

3-Pinanimine derivatives have demonstrated significant nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, a major forest pest.[2]

Experimental Protocol: In Vitro Nematicidal Bioassay

Materials:

-

Bursaphelenchus xylophilus nematodes, cultured and extracted

-

Test compounds (3-pinanimine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile water or a suitable buffer

-

96-well microtiter plates or small petri dishes

-

Microscope

Procedure:

-

Nematode Suspension: Prepare a suspension of B. xylophilus of a known concentration (e.g., 100 nematodes per 50 µL).

-

Compound Preparation: Prepare serial dilutions of the test compounds in sterile water. A solvent control (e.g., DMSO in water) and a negative control (water only) should be included.

-

Assay Setup: In each well of a 96-well plate, add a specific volume of the test compound dilution and the nematode suspension.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24, 48, and 72 hours).

-

Mortality Assessment: After each incubation period, observe the nematodes under a microscope. Nematodes are considered dead if they are motionless and do not respond to probing with a fine needle.

-

Data Analysis: Calculate the percentage of mortality for each concentration and time point. The lethal concentration 50 (LC50) value can be determined using probit analysis.

III. Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of representative this compound derivatives and analogs.

Table 1: Antiviral Activity of (-)-Isopinocampheol Derivatives against Filoviruses [1]

| Compound | Linker Length | Heterocycle | Lenti-EboV-GP IC₅₀ (µM) | Lenti-MarV-GP IC₅₀ (µM) |

| Derivative 1 | (CH₂)₂ | N-methylpiperazine | 1.4 | 11.3 |

| Derivative 2 | (CH₂)₃ | N-methylpiperazine | 2.5 | 15.8 |

| Derivative 3 | (CH₂)₂ | N-ethylpiperazine | 3.2 | 20.1 |

| Derivative 4 | (CH₂)₃ | N-ethylpiperazine | 4.1 | 28.5 |

| Derivative 5 | (CH₂)₂ | Morpholine | > 50 | > 50 |

Table 2: Nematicidal Activity of 3-Pinanimine Derivatives against Bursaphelenchus xylophilus [2]

| Compound | R Group | Mortality (%) at 1x10⁻³ µL/mL (24h) | Mortality (%) at 1x10⁻³ µL/mL (48h) | Mortality (%) at 1x10⁻³ µL/mL (72h) |

| N-phenyl-3-pinanimine | Phenyl | 89.28 | 89.58 | 95.75 |

| N-ethyl-3-pinanimine | Ethyl | Data not available | Data not available | Data not available |

| N-propyl-3-pinanimine | Propyl | Data not available | Data not available | Data not available |

IV. Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound derivatives exert their biological effects are still under investigation. However, initial studies provide some valuable insights.

A. Antiviral Mechanism

The antiviral activity of N-alkylpiperazine derivatives of (-)-isopinocampheol against filoviruses is proposed to be multifactorial.[1] One key mechanism is the inhibition of viral entry . These compounds are thought to bind to the viral glycoprotein (GP) , a critical component of the viral envelope that mediates attachment to host cells and fusion of the viral and host cell membranes. By interfering with GP function, these derivatives can block the virus from entering the host cell.

Another proposed mechanism is related to their lysosomotropic properties .[1] This means they can accumulate in the acidic compartments of the cell, such as lysosomes. As filovirus entry is known to occur through the endo-lysosomal pathway, the accumulation of these compounds in lysosomes could disrupt this process and inhibit viral replication.

The Ebola virus glycoprotein has been shown to interact with the Toll-like receptor 4 (TLR4) signaling pathway , leading to the production of pro-inflammatory cytokines.[3][4][5] While not directly demonstrated for isopinocampheol derivatives, it is plausible that compounds targeting the Ebola GP could modulate this signaling pathway, potentially reducing the cytokine storm associated with severe Ebola virus disease.

Caption: Proposed antiviral mechanism of this compound derivatives.

B. Nematicidal Mechanism

The mechanism of action for the nematicidal activity of 3-pinanimine derivatives is less understood. However, it is generally believed that lipophilic compounds like terpenes and their derivatives can disrupt the cell membranes of nematodes, leading to loss of cellular integrity and eventual death. The imine functional group may also play a role in interacting with specific molecular targets within the nematode.

Caption: Putative nematicidal mechanism of 3-Pinanimine derivatives.

V. Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The antiviral activity against filoviruses and the nematicidal activity against key agricultural pests highlight the versatility of this chemical scaffold.

Future research should focus on:

-

Synthesis of diverse libraries: Expanding the range of derivatives to explore a wider chemical space and improve structure-activity relationships.

-

Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.

-

In vivo efficacy and safety studies: Evaluating the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

-

Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties for better drug-likeness.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound derivatives and analogs.

References

- 1. Screening, isolation and mechanism of a nematicidal extract from actinomycetes against the pine wood nematode Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction between Ebola virus glycoprotein and host toll-like receptor 4 leads to induction of proinflammatory cytokines and SOCS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between Ebola Virus Glycoprotein and Host Toll-Like Receptor 4 Leads to Induction of Proinflammatory Cytokines and SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Toll-like receptor 4 by Ebola virus-shed glycoprotein is direct and requires the internal fusion loop but not glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (+)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (+)-Isopinocampheol, a chiral terpenol used in various chemical syntheses. The following sections detail the hazardous properties, handling procedures, emergency protocols, and storage requirements for this compound, compiled from publicly available safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122)[1]. However, some sources indicate that the enantiomer, (-)-Isopinocampheol, may cause skin irritation, serious eye irritation, and respiratory tract irritation[2]. Given the structural similarity, it is prudent to handle this compound with care, adhering to good laboratory practices.

Hazard Statement Summary (for the enantiomer, as a precaution):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A logical approach to hazard identification and risk assessment is crucial when working with any chemical substance.

References

An In-depth Technical Guide to the Discovery and History of (+)-Isopinocampheol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isopinocampheol, a chiral bicyclic monoterpenoid alcohol, has carved a significant niche in the landscape of asymmetric synthesis. Its discovery and development are intrinsically linked to the pioneering work of Nobel laureate Herbert C. Brown on organoboranes. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound. It details the seminal hydroboration-oxidation of α-pinene, presents key quantitative data in a structured format, and outlines experimental protocols for its preparation. Furthermore, this guide illustrates the reaction pathways and logical workflows that underscore its importance as a chiral auxiliary in modern organic chemistry.

Introduction: A Legacy of Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern drug development and the synthesis of complex organic molecules. Chiral auxiliaries, which are enantiomerically pure compounds that induce stereoselectivity in a reaction, are indispensable tools for achieving this control.[1] this compound, derived from the readily available natural product (+)-α-pinene, stands out as a highly effective and widely utilized chiral auxiliary. Its history is not one of a serendipitous discovery in nature, but rather a direct consequence of the development of one of the most powerful reactions in synthetic organic chemistry: hydroboration.

Discovery and Historical Context: The Borane Revolution

The story of this compound begins with the groundbreaking research of Herbert C. Brown on the hydroboration reaction in the 1950s.[2][3] Brown discovered that diborane (B₂H₆) adds readily to the double bond of alkenes to form organoboranes.[4][5] A subsequent oxidation of these organoboranes, typically with alkaline hydrogen peroxide, yields alcohols.[3] This two-step process, known as the hydroboration-oxidation reaction, proceeds with remarkable regio- and stereoselectivity. Specifically, the reaction results in an anti-Markovnikov, syn-addition of water across the double bond.[5][6]

The application of this new methodology to the chiral alkene (+)-α-pinene was a pivotal moment. In 1961, Zweifel and Brown reported the hydroboration of α-pinene, which led to the formation of diisopinocampheylborane (Ipc₂BH).[7] This chiral dialkylborane proved to be a highly effective asymmetric hydroborating agent for other alkenes. The subsequent oxidation of diisopinocampheylborane yielded isopinocampheol.[6] The synthesis of this compound is therefore a direct outcome of the systematic exploration of the hydroboration reaction.

The significance of this discovery was twofold. First, it provided a straightforward method for the preparation of a new, highly enantioenriched chiral alcohol. Second, and more importantly, the intermediate, diisopinocampheylborane, became a premier reagent for asymmetric hydroboration, enabling the synthesis of a wide array of chiral molecules.[7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-characterized, making it a reliable and predictable reagent in organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [8] |

| Molecular Weight | 154.25 g/mol | [8] |

| Appearance | White crystalline solid | |

| Melting Point | 51-53 °C | |

| Boiling Point | 219 °C | |

| Specific Rotation [α]²⁰/D | +35.1° (c = 20 in ethanol) | |

| CAS Number | 27779-29-9 | [9] |

Spectroscopic data for this compound can be found in public databases such as PubChem.[9]

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the preparation of this compound is the hydroboration-oxidation of (+)-α-pinene. The following protocols are based on the reliable procedures published in Organic Syntheses.[6]

Preparation of (-)-Diisopinocampheylborane from (+)-α-Pinene

This procedure details the formation of the chiral hydroborating agent, which is the precursor to this compound.

Materials:

-

Borane-methyl sulfide complex (BMS)

-

(+)-α-Pinene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel with a septum inlet, and a condenser connected to a nitrogen bubbler is charged with borane-methyl sulfide complex and anhydrous THF.[6]

-

The flask is cooled in an ice-water bath, and (+)-α-pinene is added dropwise while maintaining the temperature between 0-3 °C.[6]

-

The reaction mixture is stirred at 0 °C for several hours, during which time (-)-diisopinocampheylborane precipitates as a white solid.[6]

-

The solvent and dimethyl sulfide are removed under vacuum to yield the solid product.[6]

-

For improved enantiomeric purity, an equilibration step can be performed by slurrying the product in THF with a small amount of additional (+)-α-pinene and storing it at a low temperature for several days.[6]

Oxidation of (-)-Diisopinocampheylborane to this compound

Materials:

-

(-)-Diisopinocampheylborane (from the previous step)

-

Sodium hydroxide solution

-

30% Hydrogen peroxide solution

Procedure:

-

The flask containing the (-)-diisopinocampheylborane is cooled in an ice-water bath.[6]

-

Sodium hydroxide solution is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 50 °C.[6]

-